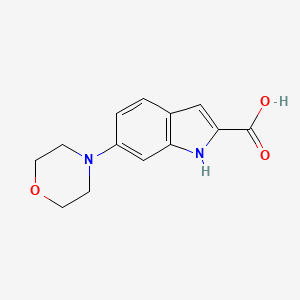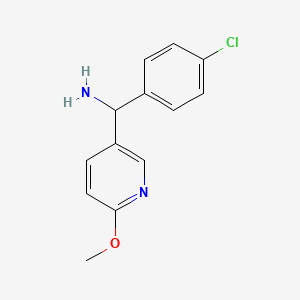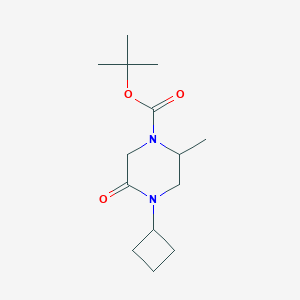
Tert-butyl 4-cyclobutyl-2-methyl-5-oxopiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-cyclobutyl-2-methyl-5-oxopiperazine-1-carboxylate is a synthetic organic compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development .
Preparation Methods
The synthesis of tert-butyl 4-cyclobutyl-2-methyl-5-oxopiperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with cyclobutyl and methyl groups under specific conditions. The reaction conditions often include the use of organic solvents such as ethanol or ether and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl 4-cyclobutyl-2-methyl-5-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 4-cyclobutyl-2-methyl-5-oxopiperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel organic compounds with potential biological activities.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-cyclobutyl-2-methyl-5-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound allows for favorable interactions with macromolecules, enhancing its biological activity. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Tert-butyl 4-cyclobutyl-2-methyl-5-oxopiperazine-1-carboxylate can be compared with other similar compounds such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
These compounds share the piperazine core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C14H24N2O3 |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
tert-butyl 4-cyclobutyl-2-methyl-5-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-10-8-16(11-6-5-7-11)12(17)9-15(10)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
CIOFSJLRZLAGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)OC(C)(C)C)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


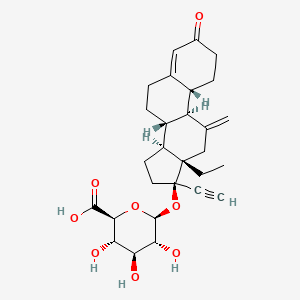

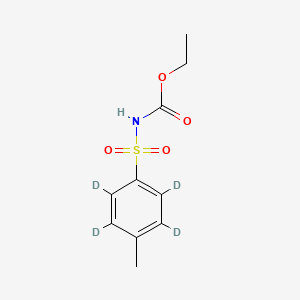
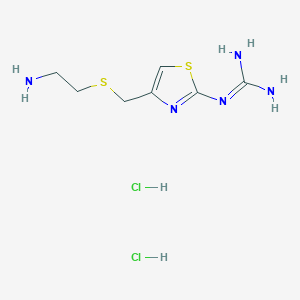
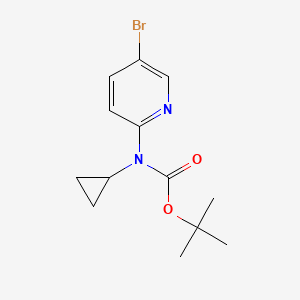
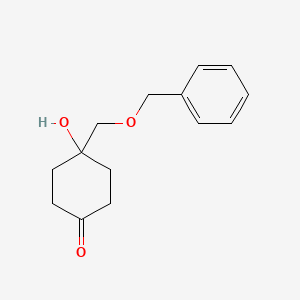

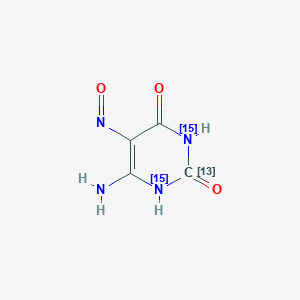

![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)
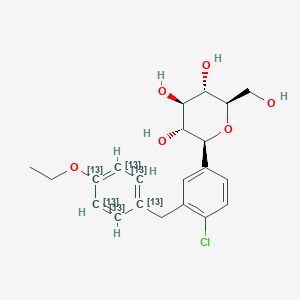
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)
